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Compound of Interest

Compound Name:
4-Amino-2-isopropyl-5-

methylphenol

Cat. No.: B072589 Get Quote

An in-depth guide to the spectral analysis of 4-Amino-2-isopropyl-5-methylphenol, intended

for researchers, scientists, and professionals in drug development. This document provides

predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, alongside

available experimental Mass Spectrometry (MS) data. Detailed experimental protocols for each

technique are also presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique that provides detailed information about

the structure of a molecule. Below are the predicted ¹H and ¹³C NMR spectral data for 4-
Amino-2-isopropyl-5-methylphenol, based on its chemical structure and typical chemical

shift values.

Predicted ¹H NMR Spectral Data
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Assigned Protons
Predicted Chemical

Shift (δ) [ppm]
Multiplicity Integration

Phenolic -OH 4.5 - 5.5 Broad Singlet 1H

Aromatic -H 6.6 Singlet 1H

Aromatic -H 6.4 Singlet 1H

Amine -NH₂ 3.4 Broad Singlet 2H

Isopropyl -CH 3.1 Septet 1H

Methyl (Aromatic) -

CH₃
2.1 Singlet 3H

Isopropyl -CH₃ 1.2 Doublet 6H

Predicted ¹³C NMR Spectral Data
Assigned Carbon Predicted Chemical Shift (δ) [ppm]

C-OH 148

C-NH₂ 138

C-isopropyl 132

C-methyl 122

Aromatic CH 118

Aromatic CH 115

Isopropyl CH 27

Isopropyl CH₃ 23

Aromatic CH₃ 17

Experimental Protocol for NMR Spectroscopy
A standard protocol for obtaining NMR spectra of a solid organic compound is as follows:
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Sample Preparation: Approximately 5-10 mg of 4-Amino-2-isopropyl-5-methylphenol is
dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

solution is then filtered into a 5 mm NMR tube.

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). The magnetic field is "locked" to the deuterium signal of

the solvent and "shimmed" to optimize its homogeneity.

Data Acquisition: For a ¹H spectrum, a series of radiofrequency pulses are applied, and the

resulting free induction decay (FID) is recorded. Typically, 16 to 64 scans are averaged to

improve the signal-to-noise ratio. For a ¹³C spectrum, which is much less sensitive, several

thousand scans may be necessary.

Data Processing: The accumulated FID is converted into a spectrum using a Fourier

transform. The spectrum is then phased and baseline corrected. Chemical shifts are

referenced to the residual solvent peak or an internal standard such as tetramethylsilane

(TMS).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Predicted IR Spectral Data
The table below lists the expected characteristic IR absorption bands for 4-Amino-2-
isopropyl-5-methylphenol.
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Functional Group Vibrational Mode
Predicted Absorption Range

(cm⁻¹)

O-H (Phenol) Stretching 3200 - 3600 (broad)

N-H (Amine) Stretching 3300 - 3500 (two bands)

C-H (Aromatic) Stretching 3000 - 3100

C-H (Aliphatic) Stretching 2850 - 2970

C=C (Aromatic) Stretching 1500 - 1600

C-O (Phenol) Stretching 1180 - 1260

C-N (Amine) Stretching 1250 - 1335

Experimental Protocol for IR Spectroscopy
A common method for obtaining the IR spectrum of a solid sample is as follows:

Sample Preparation (KBr Pellet Method): A few milligrams of 4-Amino-2-isopropyl-5-
methylphenol are finely ground with approximately 100-200 mg of dry potassium bromide

(KBr) in an agate mortar. The mixture is then compressed in a die under high pressure to

form a transparent pellet.

Background Spectrum: A spectrum of the empty sample compartment or a pure KBr pellet is

recorded as a background.

Sample Spectrum: The KBr pellet containing the sample is placed in the spectrometer's

sample holder, and the IR spectrum is recorded.

Data Processing: The instrument software automatically subtracts the background spectrum

from the sample spectrum to produce the final IR spectrum.

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The molecular weight of the compound can be determined, and its fragmentation pattern can

provide structural information.
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Experimental Mass Spectrometry Data
The molecular formula of 4-Amino-2-isopropyl-5-methylphenol is C₁₀H₁₅NO, with a

molecular weight of 165.23 g/mol .

Table of Key Mass Spectrometry Fragments:

m/z (mass-to-charge ratio) Interpretation

165 Molecular Ion (M⁺)

150 [M - CH₃]⁺

151 [M - CH₂]⁺

Experimental Protocol for Mass Spectrometry
A general procedure for obtaining a mass spectrum using Gas Chromatography-Mass

Spectrometry (GC-MS) with Electron Ionization (EI) is:

Sample Preparation and Injection: A dilute solution of 4-Amino-2-isopropyl-5-
methylphenol in a volatile solvent (e.g., methanol or dichloromethane) is prepared. A small

volume (typically 1 µL) is injected into the gas chromatograph.

Gas Chromatography: The sample is vaporized and carried by an inert gas through a

capillary column, which separates the compound from any impurities.

Ionization (Electron Ionization - EI): As the compound elutes from the GC column, it enters

the ion source of the mass spectrometer, where it is bombarded by a high-energy electron

beam. This causes the molecule to lose an electron, forming a positively charged molecular

ion (M⁺), which can then fragment.

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which

separates them based on their mass-to-charge ratio (m/z).

Detection: A detector records the abundance of ions at each m/z value, generating a mass

spectrum.
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Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the comprehensive spectral analysis of

a chemical compound.
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Caption: Workflow for Spectroscopic Analysis.
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To cite this document: BenchChem. [4-Amino-2-isopropyl-5-methylphenol spectral data
(NMR, IR, Mass Spec)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b072589#4-amino-2-isopropyl-5-methylphenol-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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